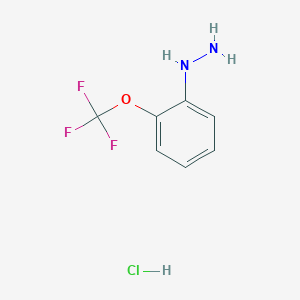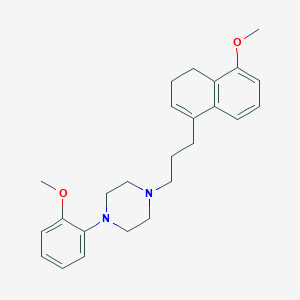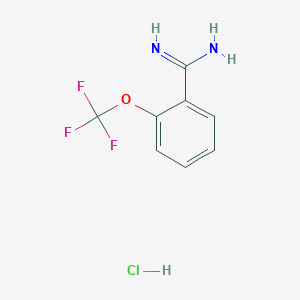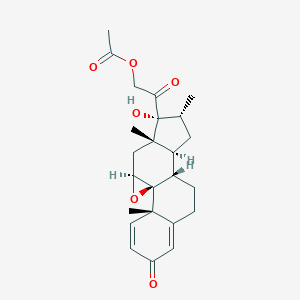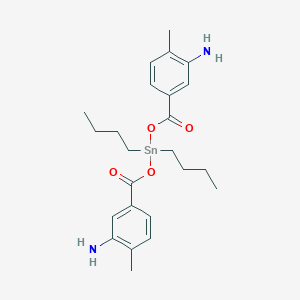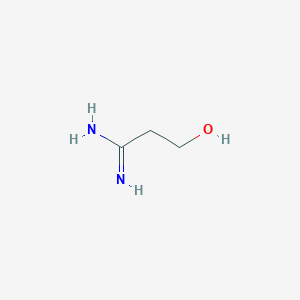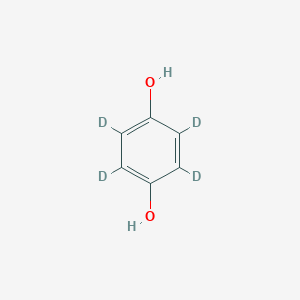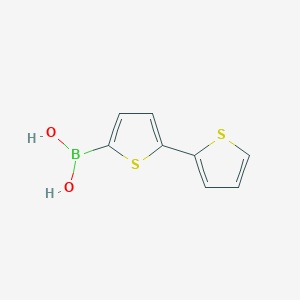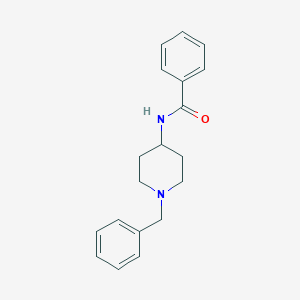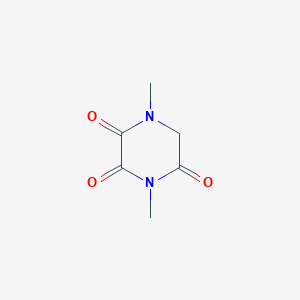
1,4-Dimethylpiperazine-2,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylpiperazine-2,3,5-trione, also known as Dimethylbarbituric acid, is a chemical compound that belongs to the class of barbiturates. This compound is widely used in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylpiperazine-2,3,5-trione involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the oxidation of succinate to fumarate in the electron transport chain of the mitochondria. By inhibiting this enzyme, 1,4-Dimethylpiperazine-2,3,5-trione disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism of action has been extensively studied in various biological systems, including cancer cells and neuronal cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione are complex and depend on the specific biological system being studied. In cancer cells, 1,4-Dimethylpiperazine-2,3,5-trione has been shown to induce apoptosis and inhibit tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and improve mitochondrial function. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,4-Dimethylpiperazine-2,3,5-trione is its potent inhibition of succinate dehydrogenase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,4-Dimethylpiperazine-2,3,5-trione is relatively easy to synthesize and can be scaled up for large-scale production.
However, there are also some limitations to the use of 1,4-Dimethylpiperazine-2,3,5-trione in lab experiments. One of the major limitations is its potential toxicity, especially at high concentrations. Additionally, the exact biochemical and physiological effects of this compound in different biological systems are still being studied, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of 1,4-Dimethylpiperazine-2,3,5-trione. One area of research is the development of new inhibitors of succinate dehydrogenase that are more potent and selective than 1,4-Dimethylpiperazine-2,3,5-trione. Additionally, this compound could be used as a tool to study the role of succinate dehydrogenase in various disease states, including cancer and neurodegenerative disorders. Finally, the potential toxicity of 1,4-Dimethylpiperazine-2,3,5-trione could be further studied to determine the safe concentrations for use in lab experiments.
Conclusion:
In conclusion, 1,4-Dimethylpiperazine-2,3,5-trione is a valuable tool for scientific research due to its unique properties and mechanisms of action. This compound has been extensively used to study the role of succinate dehydrogenase in various biological processes and has shown promise as a potential therapeutic agent in cancer and neurodegenerative disorders. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied, and further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 1,4-Dimethylpiperazine-2,3,5-trione involves the reaction of malonic acid with urea in the presence of sulfuric acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method is relatively simple and can be easily scaled up for large-scale production of 1,4-Dimethylpiperazine-2,3,5-trione.
Applications De Recherche Scientifique
1,4-Dimethylpiperazine-2,3,5-trione has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme succinate dehydrogenase, which is involved in the electron transport chain of the mitochondria. As a result, 1,4-Dimethylpiperazine-2,3,5-trione has been used to study the role of succinate dehydrogenase in various biological processes, including cellular respiration, oxidative stress, and apoptosis.
Propriétés
Numéro CAS |
147900-76-3 |
|---|---|
Nom du produit |
1,4-Dimethylpiperazine-2,3,5-trione |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
1,4-dimethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)8(2)6(11)5(7)10/h3H2,1-2H3 |
Clé InChI |
BVDZPASSANKIIM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
SMILES canonique |
CN1CC(=O)N(C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

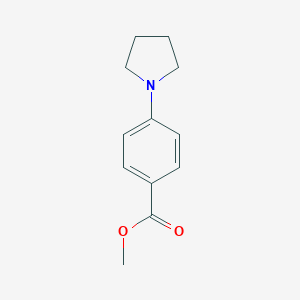
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
